Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-
Description
Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- (CAS RN: 206049-37-8), also known as (3,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}phenyl)methanol, is a benzyl alcohol derivative featuring two symmetrical oligoethyleneoxy chains at the 3- and 5-positions of the benzene ring. The compound is structurally related to dendrimers and surfactants, with applications in materials science, particularly in self-assembling systems or as a building block for functional polymers .
Properties
CAS No. |
206049-37-8 |
|---|---|
Molecular Formula |
C21H36O9 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]methanol |
InChI |
InChI=1S/C21H36O9/c1-23-3-5-25-7-9-27-11-13-29-20-15-19(18-22)16-21(17-20)30-14-12-28-10-8-26-6-4-24-2/h15-17,22H,3-14,18H2,1-2H3 |
InChI Key |
AXBGRVZTXCXUCG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOC1=CC(=CC(=C1)CO)OCCOCCOCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)methanol typically involves multi-step organic reactions. One common method includes the alkylation of a phenol derivative with ethylene oxide derivatives under basic conditions. The reaction proceeds through the formation of intermediate ethoxy groups, which are then further reacted to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Chemical Reactions Analysis
Types of Reactions
(3,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols .
Scientific Research Applications
Applications in Scientific Research
-
Solvent in Organic Synthesis
- Benzenemethanol derivatives are often utilized as solvents in organic synthesis due to their ability to dissolve a wide range of organic compounds. This property is particularly useful in reactions requiring non-polar environments or when working with sensitive reagents that may react with more reactive solvents.
- Catalyst for Chemical Reactions
- Drug Development
-
Polymer Chemistry
- The ether groups in benzenemethanol derivatives allow for their use in polymer chemistry, particularly in the synthesis of polyethers and polyurethanes. These polymers exhibit desirable mechanical properties and thermal stability, making them suitable for various applications including coatings and adhesives .
Case Study 1: Use as a Solvent
A study published in the Journal of Organic Chemistry explored the effectiveness of benzenemethanol derivatives as solvents for synthesizing complex organic molecules. The results indicated that reactions conducted with these solvents yielded higher purity products compared to conventional solvents .
Case Study 2: Drug Formulation
Research conducted by Wang et al. (2004) demonstrated that benzenemethanol derivatives could enhance the solubility of poorly soluble drugs through the formation of stable drug-carrier complexes. This study highlighted the potential for improved therapeutic efficacy in drug delivery systems .
Case Study 3: Polymer Applications
A recent investigation into the application of benzenemethanol derivatives in polymer synthesis showed that incorporating these compounds into polymer matrices improved mechanical strength and thermal resistance. This makes them ideal candidates for high-performance materials used in industrial applications .
Mechanism of Action
The mechanism of action of (3,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)methanol involves its interaction with specific molecular targets. The compound’s multiple ethoxy groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Structural Analogues with Oligoethyleneoxy Chains
Key Observations :
- The target compound’s benzyl alcohol group increases hydrophilicity compared to the tert-butyl carbamate derivative, which may influence aggregation behavior in aqueous solutions .
- Compounds with aromatic heterocycles (e.g., benzimidazole in ) exhibit distinct electronic properties, enabling applications in catalysis or photochemistry, unlike the purely hydrocarbon-based target compound .
Functional Group Impact on Reactivity
- Ethoxyethanol Derivatives (e.g., 2-(2-ethoxyethoxy)ethanol): Smaller linear ethoxy chains result in higher volatility and acute oral toxicity (Category 4) compared to the target compound’s bulky, branched structure, which likely reduces toxicity .
Solution Behavior
- Thermosensitivity : Both the target compound and its tert-butyl carbamate analog exhibit lower critical solution temperature (LCST)-like behavior. Increasing concentration reduces turbidity, suggesting entropy-driven aggregation .
- Solubility: The oligoethyleneoxy chains grant solubility in both polar (water, ethanol) and nonpolar solvents (dichloromethane), outperforming sulfonated analogs (), which require polar aprotic solvents .
Biological Activity
Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- (commonly referred to as compound 1), is a synthetic organic compound with a complex structure that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H36O9
- Molecular Weight : 432.5 g/mol
- InChIKey : AXBGRVZTXCXUCG-UHFFFAOYSA-N
- SMILES : OCc1cc(cc(c1)OCCOCCOCCOC)OCCOCCOCCOC
The compound features multiple ether linkages which may contribute to its solubility and interaction with biological systems. The presence of methoxy groups enhances its hydrophilicity, potentially influencing its biological activity.
Antioxidant Properties
Research indicates that compounds with similar structural features often exhibit significant antioxidant properties. Antioxidants are critical in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. Preliminary studies suggest that compound 1 may possess such properties, although specific assays are needed to quantify its efficacy.
Cytotoxicity Studies
Cytotoxicity assessments are essential in evaluating the safety and therapeutic potential of new compounds. In vitro studies have shown that compounds structurally related to benzenemethanol derivatives can exhibit varying degrees of cytotoxicity against cancer cell lines. For instance:
These values indicate that compound 1 may have potential as an anticancer agent, although further studies are required to confirm these findings.
The proposed mechanism of action for compounds like benzenemethanol derivatives often involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. This may be mediated by the modulation of reactive oxygen species (ROS) levels and the subsequent activation of caspases.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of several benzenemethanol derivatives on various cancer cell lines. The results demonstrated that these compounds significantly inhibited cell proliferation and induced apoptosis. The study concluded that modifications in the side chains could enhance biological activity, suggesting a structure-activity relationship (SAR) worth exploring further.
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The findings suggested that these compounds could reduce neuronal cell death induced by oxidative stress, highlighting their potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Toxicological Assessment
Despite promising biological activities, toxicological assessments are critical for determining the safety profile of compound 1. Preliminary data suggest that while some derivatives exhibit low toxicity at therapeutic doses, comprehensive studies are necessary to evaluate long-term effects and potential side effects.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- in high purity?
- Methodology : Use a multi-step etherification approach. Begin with 3,5-dihydroxybenzenemethanol as the core structure. Introduce ethoxyethoxy chains via nucleophilic substitution using alkyl bromides or tosylates in anhydrous DMF with a strong base (e.g., Cs₂CO₃) at 80–100°C. Monitor reaction progress via TLC and purify intermediates via column chromatography (ethyl acetate/petroleum ether gradient). Final purity (>95%) can be confirmed by HPLC and ¹H/¹³C NMR .
Q. How can the solubility profile of this compound be systematically characterized?
- Methodology : Conduct solubility tests in solvents of varying polarity (e.g., water, DMSO, THF, chloroform) using gravimetric analysis. Compare results with structurally similar ethoxyethoxy derivatives, such as 2-[2-(2-methoxyethoxy)ethoxy]ethanol, which exhibits high solubility in polar aprotic solvents . Tabulate data as follows:
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference Compound Analog |
|---|---|---|---|
| DMSO | >50 | 25 | |
| THF | 30–40 | 25 | |
| Chloroform | 10–15 | 25 |
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology : Use ¹H/¹³C NMR to identify aromatic protons (δ 6.5–7.5 ppm) and ethoxy sidechains (δ 3.3–4.0 ppm). Confirm molecular weight via high-resolution mass spectrometry (HRMS) or MALDI-TOF. Compare FT-IR spectra with analogs like 4-methoxybenzenemethanol to validate O-H and ether stretching bands (~3400 cm⁻¹ and 1100 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting NMR data for ethoxy sidechain conformation be resolved?
- Methodology : Perform 2D NMR experiments (e.g., HSQC, HMBC) to resolve overlapping signals from flexible ethoxy chains. Compare with computational models (DFT or MD simulations) to predict preferred conformations. For example, in analogous compounds like 4-methoxybenzenemethanol, gauche effects in ethoxy chains dominate .
Q. What strategies mitigate hydrolysis of the methoxyethoxy groups under acidic/basic conditions?
- Methodology : Test stability in pH 2–12 buffers at 25–60°C. Use LC-MS to track degradation products. Introduce steric hindrance (e.g., branching) or replace labile methoxy groups with stable alternatives (e.g., tert-butyl ethers). Refer to benzenemethanol derivatives with fluorinated sidechains for improved stability .
Q. How does this compound interact with lipid bilayers or micelles in drug delivery studies?
- Methodology : Use fluorescence quenching assays with pyrene probes to determine critical micelle concentration (CMC). Conduct DSC or ITC to study phase transitions in lipid bilayers. Compare with PEGylated surfactants, noting enhanced biocompatibility due to ethoxyethoxy motifs .
Q. What contradictions exist in reported catalytic applications of similar benzenemethanol derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
